2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)7-13-5-1-2-12-3-4(5)6(15)14-7/h12H,1-3H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPNFSVEVXUOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(NC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703665 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741737-19-9 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances its lipophilicity and electronic properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a fused pyridine and pyrimidine ring system with a trifluoromethyl substituent. This unique structure contributes to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₃N₅O |
| Molecular Weight | 233.19 g/mol |
| Melting Point | 200-202 °C |
| CAS Number | 1707400-07-4 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the inhibition of kinases. Kinases are crucial enzymes involved in various cellular processes and are often implicated in cancer progression.
Inhibition of Kinase Activity
A study published in "Bioorganic & Medicinal Chemistry Letters" explored the synthesis of derivatives of this compound and their kinase inhibitory activities. The results demonstrated moderate inhibitory effects against specific kinases, suggesting that these derivatives could be developed into effective kinase inhibitors for cancer treatment .
Antiparasitic Activity
Another area of interest is the antiparasitic activity of related compounds. Research has shown that modifications to the pyridine and pyrimidine moieties can significantly impact their efficacy against parasites such as Plasmodium falciparum. For instance, derivatives with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
Case Studies
- Kinase Inhibition : A derivative of this compound was tested for its ability to inhibit the Aurora kinase family. The compound showed an IC50 value in the low micromolar range, indicating potent activity against these critical cancer targets .
- Antiparasitic Evaluation : In vitro studies on P. falciparum revealed that certain analogs had EC50 values as low as 0.010 μM when modified with specific functional groups. This highlights the potential of these compounds in developing new treatments for malaria .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Microwave-Assisted Synthesis : This technique has been shown to improve yields and reduce reaction times significantly.
- Conventional Heating : Traditional methods still provide viable pathways for synthesizing this compound but may require longer reaction times.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Antiviral Properties
The compound has been investigated for its antiviral potential. In vitro studies suggest that it may inhibit viral replication by interfering with viral polymerases or other essential proteins involved in the viral life cycle .
3. Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's interaction with microbial membranes .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Polymer Chemistry
The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various applications .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at positions 2 and 4. Key reactions include:
Example : Reaction with POCl₃ converts the 4-keto group to a chloro substituent, enabling subsequent coupling with nucleophiles like amines .
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the aromatic system, directing electrophiles to specific positions:
| Electrophile | Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C6 of pyridine ring | 45–60% | |
| Sulfonation | H₂SO₄/SO₃, 50°C | C7 | 35–50% | |
| Halogenation (Cl/Br) | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | C8 | 55–70% |
Note : Reactivity is site-selective due to electronic and steric effects from the trifluoromethyl group .
Oxidation and Reduction
The saturated tetrahydropyridine ring undergoes redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C | Pyrido[4,3-d]pyrimidin-4-one (aromatized) | 75% | |
| DDQ | DCM, RT | Dehydrogenated pyridine ring | 82% |
Reduction
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | MeOH, 50 psi | Fully saturated decahydro derivative | 90% | |
| NaBH₄ | THF/MeOH, 0°C | Partial reduction of carbonyl | 65% |
Mechanistic Insight : Aromatization via DDQ involves radical intermediates, while catalytic hydrogenation proceeds through stepwise H₂ addition .
Cyclization and Ring-Opening
The compound participates in annulation and fragmentation reactions:
Example : Gewald reaction with ethyl cyanoacetate yields thieno[2,3-d]pyrimidine hybrids, enhancing biological activity .
Alkylation and Acylation
The NH group in the pyrimidinone ring undergoes functionalization:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated derivatives | 70–85% | |
| N-Acylation | AcCl, pyridine, RT | Acetamide analogues | 90% |
Application : N-Alkylation with benzyl bromide introduces lipophilic groups, improving blood-brain barrier penetration .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
| Reaction Type | Catalysts/Ligands | Substrates | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | 60–75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines | 50–65% |
Example : Suzuki coupling installs biaryl motifs for kinase inhibitor development .
Acid/Base-Mediated Rearrangements
The compound exhibits pH-dependent tautomerism and ring transformations:
Mechanism : Acidic conditions promote protonation at N3, triggering ring contraction .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Reactant | Product | Yield | Source |
|---|---|---|---|---|
| UV (254 nm), O₂ | Singlet oxygen generation | Endoperoxide formation | 40% | |
| UV, TiO₂ catalyst | C–F bond activation | Defluorinated analogues | 30% |
Application : Photodynamic therapy candidates via endoperoxide intermediates .
Comparison with Similar Compounds
Core Modifications: Thieno vs. Pyrido Rings
Compound: 7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one
- Key Difference: Replacement of pyrido ring with thieno[2,3-d]pyrimidine.
- Biological Activity: Acts as a BET bromodomain inhibitor (BRD3 BDs) with IC₅₀ values in the nanomolar range. The N-acetylated pyrido moiety is critical for binding affinity, unlike the -CF₃ group in the main compound .
Compound: 7-Benzyl-3-(4-fluorophenyl)-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Substituent Position and Functional Group Variations
Compound : 6-Substituted and 7-Substituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-ones
- Key Difference : Substituents at positions 6 or 7 (e.g., alkyl, aryl).
- Biological Activity : GPR119 modulators (EC₅₀ = 50 nM–14,000 nM) for treating metabolic disorders. The main compound’s 2-CF₃ group may confer distinct receptor interaction profiles .
Compound : 2-(4-Trifluoromethylphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- Key Difference : -CF₃ group on a phenyl ring at position 2 instead of directly on the pyrido core.
- Applications : Used in diabetes research; structural flexibility highlights the importance of substituent placement .
Compound : 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride
Antimycobacterial Derivatives :
- Compound: 7-Methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones Activity: Inhibits Mycobacterium tuberculosis H37Rv (MIC = 1.56–12.5 µg/mL). Comparison: The main compound’s -CF₃ group may enhance membrane permeability but requires evaluation against mycobacteria .
Dominant Methods :
- Aza-Wittig Reaction: Used for thieno-pyrido hybrids (e.g., ) .
- Domino Cyclization: Efficient for pyrido[2,3-d]pyrimidinones using recoverable catalysts (e.g., ) .
- Electrophilic Substitution : Key for introducing -CF₃ groups, as seen in the main compound .
Comparative Data Table
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves constructing the fused heterocyclic core followed by introduction of the trifluoromethyl group. The synthetic approaches can be broadly divided into:
- Stepwise Cyclization and Functionalization: Building the tetrahydropyrido-pyrimidinone scaffold through condensation and cyclization reactions, followed by trifluoromethylation.
- Direct Trifluoromethylation of Preformed Heterocycles: Utilizing trifluoroacetic anhydride or other trifluoromethylating agents on suitable precursors.
Detailed Synthetic Route from Patent CN102796104A
A closely related synthetic method described in patent CN102796104A for a trifluoromethyl-substituted tetrahydro heterocycle (3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride) provides a useful template for preparing similar trifluoromethylated fused heterocycles. The method involves:
| Step | Reagents & Conditions | Description & Outcome |
|---|---|---|
| 1 | Ethanol, hydrazine hydrate, 2-chloropyrazine, pH control at 6, 58-61°C, 15 h | Formation of intermediate hydrazine derivative with HPLC purity ~93.3% |
| 2 | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, reflux, removal of trifluoroacetic acid by distillation, pH adjustment to 12 | Introduction of trifluoromethyl group via trifluoroacetic anhydride, purification by extraction and silica gel filtration, yielding product with HPLC purity ~99.1% |
| 3 | Pd/C catalyst, ethanol, hydrogenation under nitrogen, filtration, acid treatment with HCl in ethanol, precipitation, washing, drying | Final reduction and isolation of hydrochloride salt of the trifluoromethylated product suitable for industrial scale |
This synthetic route emphasizes:
- Use of readily available starting materials.
- Controlled pH and temperature to optimize yields and purity.
- Reflux and distillation to remove byproducts such as trifluoroacetic acid.
- Catalytic hydrogenation for reduction steps.
- Final acidification to isolate the product as a stable hydrochloride salt.
This route is advantageous for industrial production due to its simplicity, minimal byproduct formation, and high purity of the final compound.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been reported as an efficient method to accelerate the formation of fused heterocycles similar to this compound. This method reduces reaction times significantly and can improve yields by providing uniform heating and enhanced reaction kinetics. Typical conditions involve:
- Microwave irradiation at controlled temperatures.
- Use of polar solvents such as ethanol or acetic acid.
- Short reaction times (minutes to hours) compared to conventional heating.
This technique is particularly useful for rapid library synthesis in medicinal chemistry research.
Conventional Heating and Cyclization
Traditional synthetic methods involve stepwise condensation of appropriate amine and carbonyl precursors under reflux conditions in organic solvents such as acetic anhydride or ethanol. For example:
- Heating of aminopyridine derivatives with urea or isocyanates to form the pyrimidinone ring.
- Introduction of trifluoromethyl substituent via trifluoroacetic anhydride or trifluoromethyl iodide under acidic or basic catalysis.
- Purification by recrystallization or chromatographic methods.
While slower, these methods are well-established and scalable.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, chlorobenzene, acetic anhydride | Choice affects solubility and reaction rate |
| Temperature | 50-110 °C (stepwise heating) | Controlled to avoid decomposition |
| pH Control | 6 during intermediate formation; 12 during extraction | Critical for product isolation and purity |
| Catalyst | Pd/C for hydrogenation step | Ensures selective reduction |
| Reaction Time | 15-60 hours depending on step | Longer times for complete conversion |
| Purification | Extraction, silica gel chromatography, recrystallization | Achieves >99% purity |
Summary of Key Research Findings
- The trifluoromethyl group introduction via trifluoroacetic anhydride is a reliable and high-yielding method for this class of compounds.
- Catalytic hydrogenation under nitrogen atmosphere is essential for reduction steps without over-reduction or degradation.
- Microwave-assisted synthesis offers a promising alternative for rapid and efficient preparation, especially in research settings.
- Controlling pH during isolation steps is crucial for maximizing yield and purity.
- The synthetic routes described avoid the generation of large amounts of byproducts, making them suitable for industrial scale-up.
Data Table: Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield/Purity |
|---|---|---|---|---|
| Patent CN102796104A Route | Ethanol, hydrazine hydrate, trifluoroacetic anhydride, Pd/C | Industrially scalable, high purity | Long reaction times, multi-step | ~99% purity (HPLC) |
| Microwave-Assisted Synthesis | Microwave irradiation, polar solvents | Fast reaction, improved yield | Requires specialized equipment | Comparable to conventional methods |
| Conventional Heating | Acetic anhydride, reflux, stepwise cyclization | Established, straightforward | Longer reaction times | Moderate to high yield |
Q & A
Q. How can conflicting reports on biological targets (e.g., GPR119 vs. antifolate activity) be reconciled?
- Methodological Answer : Off-target profiling using kinase panels or proteome-wide affinity pulldowns identifies secondary targets. For antifolate activity, dihydrofolate reductase (DHFR) inhibition assays (IC₅₀ determination) are conducted. CRISPR knockout of GPR119 in cell models isolates target-specific effects. Dual-target activity may be leveraged for polypharmacological applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
